N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide typically involves the reaction of furan derivatives with benzenesulfonyl chloride under basic conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Furan-2-carboxamide: Another furan derivative with similar biological activities.
Benzenesulfonamide: A simpler sulfonamide compound with various pharmacological properties.
2-Hydroxy-3-methylfuran: A related furan compound with different substituents.
Uniqueness: N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide is unique due to its combination of a furan ring, a hydroxy group, and a benzenesulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-14(16,10-12-6-5-9-19-12)11-15-20(17,18)13-7-3-2-4-8-13/h2-9,15-16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBBRBUYZYJJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.